(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone is a useful research compound. Its molecular formula is C29H31FN6O2S and its molecular weight is 546.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The synthesis of this compound involves multiple steps that typically include the formation of piperazine derivatives and thieno[2,3-d]pyrimidine frameworks. The structural complexity is attributed to the incorporation of fluorophenyl and methoxyphenyl groups, which are known to enhance biological activity through improved binding affinity to target proteins.
Antitumor Activity
Recent studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative effects . The mechanism of action appears to involve apoptosis induction and inhibition of cell migration.
Cell Line | IC50 (μM) | Effect |
---|---|---|
SU-DHL-6 | 0.55 | Apoptosis induction |
WSU-DLCL-2 | 0.95 | Antiproliferative |
K562 | 1.68 | Cytotoxicity |
The biological activity is primarily mediated through the inhibition of specific enzymes and receptors involved in cancer progression. For example, compounds similar to the one under study have been identified as inhibitors of EZH2, a key regulator in cancer cell proliferation . Additionally, thieno[2,3-d]pyrimidine derivatives have shown promise in targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF), crucial for tumor growth and metastasis .
Case Studies
- Inhibition of Tyrosinase : A related piperazine-based compound was found to be a competitive inhibitor of tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid . This suggests potential applications in melanoma treatment.
- Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were tested against triple-negative breast cancer cell lines, showing selective cytotoxicity with IC50 values ranging from 27.6 μM to 29.3 μM . The structure-activity relationship indicated that electron-withdrawing groups enhanced cytotoxic effects.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN6O2S/c1-20-25-27(35-15-11-33(12-16-35)23-7-9-24(38-2)10-8-23)31-19-32-28(25)39-26(20)29(37)36-17-13-34(14-18-36)22-5-3-21(30)4-6-22/h3-10,19H,11-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWLEPHQRCIQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.